
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
The compound has been explored for its potential in the synthesis of biologically active heterocyclic compounds, showing promising results in anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These findings indicate its utility in developing new treatments against various cancer types and pathogenic strains, offering insights into overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Molecular Docking and Antimicrobial Activity
Research has also delved into the molecular structure, spectroscopic, and quantum chemical aspects of derivatives of this compound, highlighting their antimicrobial activity. Such studies contribute to a deeper understanding of the molecular basis of these activities and open avenues for designing more effective antimicrobial agents (C. Sivakumar, B. Revathi, V. Balachandran, B. Narayana, Vinutha V. Salian, N. Shanmugapriya, & K. Vanasundari, 2021).
Apoptosis Induction and Potential Anticancer Agents
Further investigation has identified derivatives as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. Such findings underscore the potential of this compound in cancer therapy, particularly in inducing apoptosis in cancer cells, which is a pivotal mechanism for anticancer agents. The identification of molecular targets like TIP47, an IGF II receptor binding protein, through such studies, provides valuable insights into the mode of action of these compounds and their potential therapeutic applications (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, William E. Kemnitzer, Kristin Ollis-Mason, L. Qiu, Candace Crogan-Grundy, B. Tseng, J. Drewe, & S. Cai, 2005).
Spectroscopic Characterization and Coordination Chemistry
Spectroscopic characterization and crystal structure analysis of complexes related to this compound have also been a focus. Such research enhances our understanding of the coordination chemistry of potential pharmaceutical agents, their molecular interactions, and the implications for their biological activity. This body of work contributes to the broader field of medicinal chemistry by providing a foundation for the development of new drugs with improved efficacy and specificity (M. Amirnasr, K. Schenk, Alireza Gorji, & R. Vafazadeh, 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-2-7-16-14(20)17-11-8-13(19)18(9-11)12-5-3-10(15)4-6-12/h3-6,11H,2,7-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPUQJHNFHWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

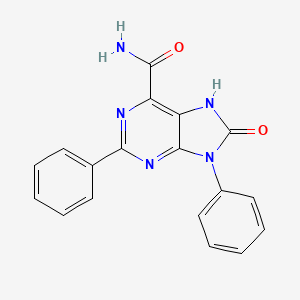

![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)
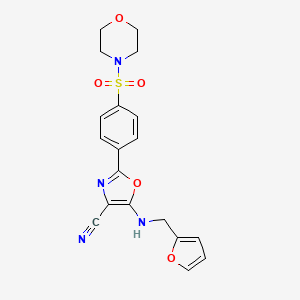
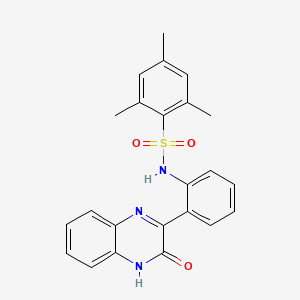


![3-(Methoxymethyl)-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2699366.png)

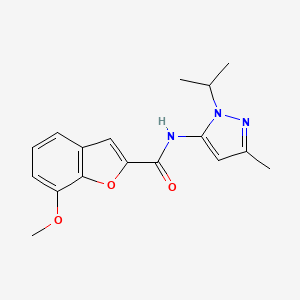
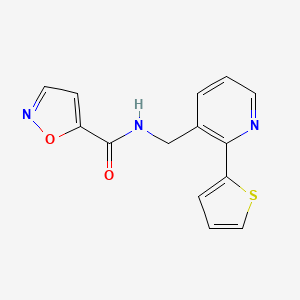
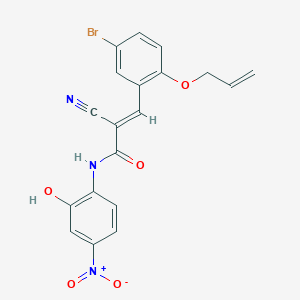
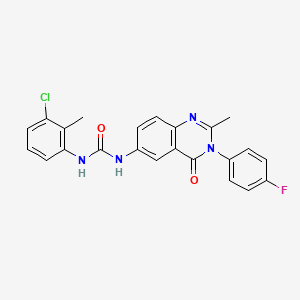
![ethyl 2-(2-(2-(3-chloro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamido)benzoate](/img/structure/B2699376.png)